molecular formula C48H28Br6O6S4 B14691462 (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] CAS No. 31377-96-5

(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]

Cat. No.: B14691462
CAS No.: 31377-96-5
M. Wt: 1308.4 g/mol
InChI Key: DGGSRSCZCCETGF-UHFFFAOYSA-N
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Description

(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] is a complex organic compound with a unique structure characterized by multiple sulfur atoms and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] typically involves multi-step organic reactions. One common method includes the cycloaddition of 2,3-dihydro-1,4-dithiine with oligomeric 1,3-dithiol-2,4,5-trithione, resulting in the formation of the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as rotary evaporation and lyophilization are employed to purify and isolate the compound .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] has several scientific research applications:

Mechanism of Action

The mechanism of action of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound’s multiple sulfur atoms and bromophenyl groups allow it to form strong bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

31377-96-5

Molecular Formula

C48H28Br6O6S4

Molecular Weight

1308.4 g/mol

IUPAC Name

[2,3,4a,6,8a-pentakis(4-bromobenzoyl)-2,3,6,7-tetrahydro-[1,4]dithiino[2,3-b][1,4]dithiin-7-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C48H28Br6O6S4/c49-31-13-1-25(2-14-31)37(55)41-42(38(56)26-3-15-32(50)16-4-26)62-48(46(60)30-11-23-36(54)24-12-30)47(61-41,45(59)29-9-21-35(53)22-10-29)63-43(39(57)27-5-17-33(51)18-6-27)44(64-48)40(58)28-7-19-34(52)20-8-28/h1-24,41-44H

InChI Key

DGGSRSCZCCETGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2C(SC3(C(S2)(SC(C(S3)C(=O)C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Br)C(=O)C6=CC=C(C=C6)Br)C(=O)C7=CC=C(C=C7)Br)C(=O)C8=CC=C(C=C8)Br)Br

Origin of Product

United States

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